3-((1-(3,5-二甲基-1H-吡唑-4-羰基)哌啶-3-基)氧基)吡嗪-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

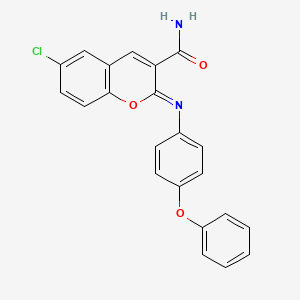

The compound "3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" is a novel heterocyclic molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of multiple reactive sites, which could be exploited in various chemical reactions and may contribute to its potential as a pharmacological agent.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the catalyst-free synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water at ambient temperature . Similarly, the synthesis of 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-ones involved the reaction of 4-hydroxy coumarin with aromatic aldehydes, followed by treatment with hydrazine and phenylhydrazine . These methods could potentially be adapted for the synthesis of the compound , considering the presence of pyrazole and piperidine moieties in its structure.

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrazine core substituted with a pyrazole ring and a piperidine ring, which is further modified with a carbonitrile group. The presence of multiple nitrogen atoms and the carbonitrile group suggests a high degree of reactivity and the possibility of engaging in various chemical interactions. The structure of similar compounds has been elucidated using techniques such as multinuclear/multidimensional NMR spectroscopy .

Chemical Reactions Analysis

Compounds with pyrazole and piperidine moieties have been shown to participate in a variety of chemical reactions. For instance, enamines derived from related structures have been used to synthesize pyrimidine derivatives . The reactivity of the pyrazole ring has also been exploited in the synthesis of oxopyrazolinylpyridines and related heterocycles . The compound could potentially undergo similar reactions, given its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its heterocyclic structure and functional groups. The presence of a carbonitrile group could impart polarity to the molecule, affecting its solubility and reactivity. The stability of the compound under various conditions could be similar to that of 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione, which forms stable adducts with amino acids . The novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates synthesized in could provide insights into the stability and reactivity of the piperidine and pyrazole components of the compound.

科学研究应用

杂环化学中的合成和反应性

该化合物,3-((1-(3,5-二甲基-1H-吡唑-4-羰基)哌啶-3-基)氧基)吡嗪-2-腈,在杂环化合物的合成中起着重要作用。它已被用于各种化学反应中,以合成具有潜在生物活性的新化合物。例如,研究表明它参与了吡唑、吡啶和嘧啶衍生物的合成,突出了它在杂环化学中的多功能性 (Abdallah, 2007), (Fadda et al., 2012).

机械化学合成

该化合物在绿色化学中也很突出,尤其是在机械化学合成中。它已被用于无溶剂、研磨诱导的合成工艺中,以创建新的吡唑衍生物。这种方法强调了环境友好型化学实践的重要性以及该化合物在这些应用中的用途 (Saeed & Channar, 2017).

抗癌活性

在药物化学研究中,3-((1-(3,5-二甲基-1H-吡唑-4-羰基)哌啶-3-基)氧基)吡嗪-2-腈的衍生物已被合成并评估其抗癌活性。基于这种结构创建新的杂环化合物可能导致潜在的抗癌剂,表明其在药物发现中的重要性 (Metwally, Abdelrazek, & Eldaly, 2016).

抗菌和生物膜抑制

对具有源自该化合物的哌嗪连接子的新型双(吡唑-苯并呋喃)杂化物的研究已显示出对细菌生物膜和 MurB 酶抑制剂的有希望的结果。这些研究强调了该化合物在开发新的抗菌剂和针对生物膜相关感染的治疗中的潜力 (Mekky & Sanad, 2020).

未来方向

Pyrazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on the synthesis of new pyrazole derivatives, investigation of their biological activities, and development of more efficient and green synthetic methods .

属性

IUPAC Name |

3-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-10-14(11(2)21-20-10)16(23)22-7-3-4-12(9-22)24-15-13(8-17)18-5-6-19-15/h5-6,12H,3-4,7,9H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUGDXLCNKEIAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)

![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517112.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2517113.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)

![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)

![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)

![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)